TRPV4 Antagonism vs. Clinical Benchmark GSK-Bz
A benzimidazole derivative incorporating the 3-(1-cyanocyclobutyl)propanoic acid-derived cyanocyclobutyl moiety (Compound 2b) demonstrated a 5.3-fold increase in TRPV4 antagonistic potency compared to GSK-Bz, a clinical-stage TRPV4 antagonist [1][2]. This significant improvement is directly attributable to the specific interactions of the cyanocyclobutyl group within the TRPV4 binding pocket.
| Evidence Dimension | In vitro TRPV4 antagonism (IC50) |
|---|---|
| Target Compound Data | 22.65 nM (for Compound 2b, a derivative containing the cyanocyclobutyl fragment) |
| Comparator Or Baseline | GSK-Bz (a benzimidazole TRPV4 antagonist without the cyanocyclobutyl group), IC50 = 121.6 nM |
| Quantified Difference | 5.3-fold more potent (lower IC50 is better) |
| Conditions | Calcium imaging assay in HEK293 cells stably expressing human TRPV4 |
Why This Matters
This direct comparative data justifies procuring the cyanocyclobutyl-containing scaffold over the simpler, non-cyclobutyl alternative to achieve higher potency and potentially improved therapeutic index in TRPV4-targeted projects.
- [1] Ai, C., Wang, Z., Li, P., et al. (2023). Discovery and pharmacological characterization of a novel benzimidazole TRPV4 antagonist with cyanocyclobutyl moiety. European Journal of Medicinal Chemistry, 250, 115137. View Source
- [2] ScienceDirect. (2023). Discovery and pharmacological characterization of a novel benzimidazole TRPV4 antagonist with cyanocyclobutyl moiety. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0223523423000063. View Source
